(E)-1-benzyl-3,7-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
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Description
(E)-1-benzyl-3,7-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H19N7O3 and its molecular weight is 429.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Access and Derivatives : New derivatives of 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione were synthesized, showing the chemical versatility and potential for creating a range of compounds with different properties (Gobouri, 2020).
Thietanyl Protection in Synthesis : The use of thietanyl protecting group in synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones highlights the advanced synthetic techniques used in developing these compounds (Khaliullin & Shabalina, 2020).
Applications in Electronic and Photovoltaic Devices
Electron-acceptor in Polymer Semiconductors : A derivative, IBDF, was used as a new electron-acceptor building block for polymer semiconductors, showing applications in thin film transistors and potential in electronic devices (Yan, Sun, & Li, 2013).
Near-Infrared Organic Phototransistors : An IBDF-based polymer semiconductor demonstrated significant potential in near-infrared photodetection due to its small bandgap and efficient charge transport properties, indicating its applicability in organic electronic devices (He, Quinn, Hou, Ngai, & Li, 2017).
Biological and Pharmacological Studies
Antifungal and Anticancer Properties : Some derivatives showed promising antifungal and anticancer activities. For instance, certain novel fused purine analogues exhibited significant anticancer activity (Hassan, Sarg, Bayoumi, & Kalaf, 2017).
Serotonin Receptor Affinity : Derivatives of this compound showed potential as serotonin receptor ligands, with implications in psychiatric and neurological disorders (Żmudzki, Satała, Chłoń-Rzepa, Bojarski, Popik, & Zajdel, 2015).
Properties
IUPAC Name |
1-benzyl-8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-3,7-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O3/c1-27-17-18(28(2)22(32)29(20(17)31)12-13-8-4-3-5-9-13)24-21(27)26-25-16-14-10-6-7-11-15(14)23-19(16)30/h3-11,23,30H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXPXQZMKRFNCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N=NC3=C(NC4=CC=CC=C43)O)N(C(=O)N(C2=O)CC5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.